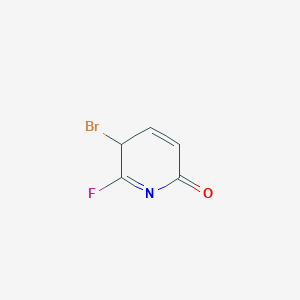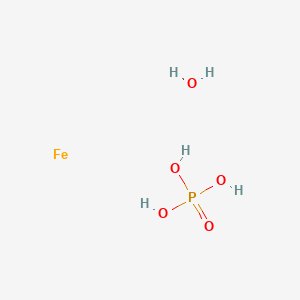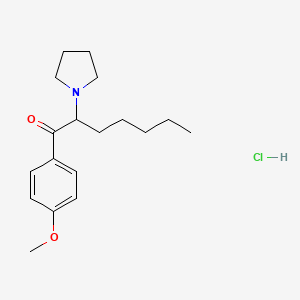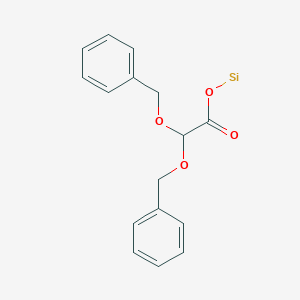![molecular formula C17H22ClNO3 B12351835 2-[[[2-(2,5-Dimethoxyphenyl)ethyl]amino]methyl]-phenol,monohydrochloride](/img/structure/B12351835.png)
2-[[[2-(2,5-Dimethoxyphenyl)ethyl]amino]methyl]-phenol,monohydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[[[2-(2,5-Dimethoxyphenyl)ethyl]amino]methyl]-phenol, monohydrochloride is a chemical compound known for its unique structure and properties. It is a derivative of phenethylamine and is characterized by the presence of methoxy groups on the phenyl ring, which can influence its chemical behavior and biological activity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[[[2-(2,5-Dimethoxyphenyl)ethyl]amino]methyl]-phenol, monohydrochloride typically involves multiple steps. One common method starts with the reaction of 2,5-dimethoxybenzaldehyde with nitroethane to form 2,5-dimethoxy-β-nitrostyrene. This intermediate is then reduced to 2,5-dimethoxyphenethylamine. The final step involves the reaction of 2,5-dimethoxyphenethylamine with formaldehyde and phenol under acidic conditions to yield the target compound .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-efficiency catalysts, and automated systems to ensure consistent quality and yield.
Analyse Des Réactions Chimiques
Types of Reactions
2-[[[2-(2,5-Dimethoxyphenyl)ethyl]amino]methyl]-phenol, monohydrochloride undergoes various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form quinones.
Reduction: The nitro group in intermediates can be reduced to amines.
Substitution: The phenolic hydroxyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Conditions involving strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions include various substituted phenols, quinones, and amines, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
2-[[[2-(2,5-Dimethoxyphenyl)ethyl]amino]methyl]-phenol, monohydrochloride has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential effects on biological systems, including its interaction with neurotransmitter receptors.
Medicine: Investigated for its potential therapeutic effects, particularly in the field of neuropharmacology.
Mécanisme D'action
The mechanism of action of 2-[[[2-(2,5-Dimethoxyphenyl)ethyl]amino]methyl]-phenol, monohydrochloride involves its interaction with specific molecular targets, such as neurotransmitter receptors. It can modulate the activity of these receptors, leading to changes in neurotransmitter release and signal transduction pathways. This modulation can result in various physiological and pharmacological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-[[[2-(4-Iodo-2,5-dimethoxyphenyl)ethyl]amino]methyl]-phenol (25I-NBOH): Known for its potent hallucinogenic effects.
2-[[[2-(4-Chloro-2,5-dimethoxyphenyl)ethyl]amino]methyl]-phenol (25C-NBOH): Similar structure but with a chlorine substituent, leading to different pharmacological properties.
Uniqueness
2-[[[2-(2,5-Dimethoxyphenyl)ethyl]amino]methyl]-phenol, monohydrochloride is unique due to its specific substitution pattern on the phenyl ring, which can influence its chemical reactivity and biological activity. This makes it a valuable compound for research and industrial applications.
Propriétés
Formule moléculaire |
C17H22ClNO3 |
|---|---|
Poids moléculaire |
323.8 g/mol |
Nom IUPAC |
2-[[2-(2,5-dimethoxyphenyl)ethylamino]methyl]phenol;hydrochloride |
InChI |
InChI=1S/C17H21NO3.ClH/c1-20-15-7-8-17(21-2)13(11-15)9-10-18-12-14-5-3-4-6-16(14)19;/h3-8,11,18-19H,9-10,12H2,1-2H3;1H |
Clé InChI |
RGSDGLBGYMHFRV-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC(=C(C=C1)OC)CCNCC2=CC=CC=C2O.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



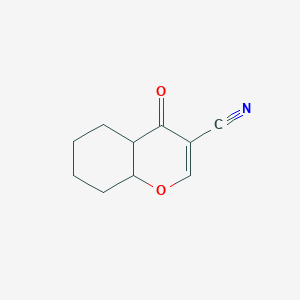
![(2S)-5-amino-2-[[2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-5-carbamimidamido-2-[[(2S)-5-carbamimidamido-2-[[2-[[(2S)-2-[[(2S)-5-carbamimidamido-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-carbamimidamido-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylbutanoyl]amino]-4-methylsulfanylbutanoyl]amino]acetyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-phenylpropanoyl]amino]pentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-carboxypropanoyl]amino]pentanoyl]amino]-3-phenylpropanoyl]amino]acetyl]amino]pentanoyl]amino]pentanoyl]amino]-4-oxobutanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]acetyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]acetyl]amino]propanoyl]amino]acetyl]amino]-5-oxopentanoic acid](/img/structure/B12351767.png)
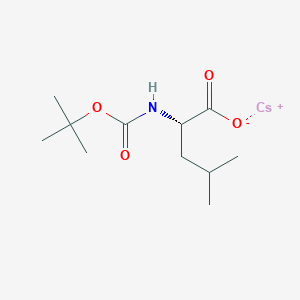
![6-chloro-2-imino-6H-pyrido[3,2-d]pyrimidin-4-one](/img/structure/B12351774.png)
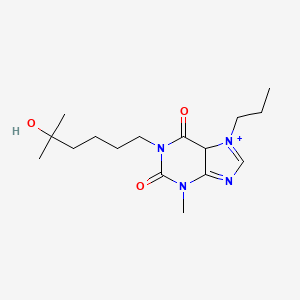
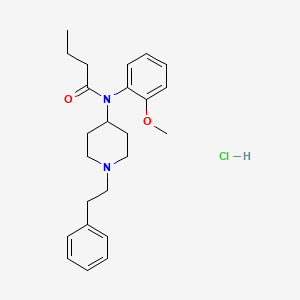
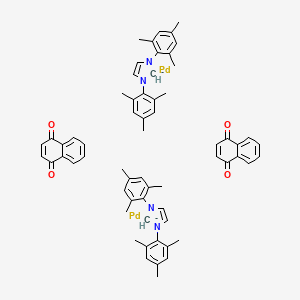
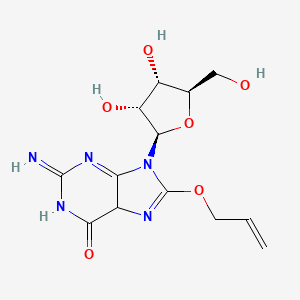
![disodium;[[(2R,3S,4R,5R)-5-(2,4-dioxo-1,3-diazinan-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] [(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] phosphate](/img/structure/B12351821.png)
